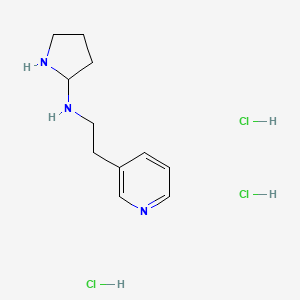
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(吡啶-3-基)乙基)吡咯烷-2-胺三盐酸盐是一种有机化合物,具有吡咯烷环和吡啶部分。 该化合物在药物化学领域引起了极大关注,因为它具有潜在的生物活性,并在合成各种生物活性分子中用作构建块 .
准备方法
合成路线和反应条件
N-(2-(吡啶-3-基)乙基)吡咯烷-2-胺三盐酸盐的合成通常涉及吡咯烷与吡啶衍生物的反应。一种常见的方法包括在不同的反应条件下使用 α-溴酮和 2-氨基吡啶。 例如,N-(吡啶-2-基)酰胺可以在甲苯中通过碘 (I2) 和叔丁基过氧化氢 (TBHP) 在温和无金属条件下促进的 C-C 键断裂形成 .
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
N-(2-(吡啶-3-基)乙基)吡咯烷-2-胺三盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的 N-氧化物。
还原: 还原反应可以将吡啶环转化为哌啶衍生物。
取代: 亲核取代反应可以在吡啶环上引入不同的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 在诸如碳酸钾 (K2CO3) 等碱的存在下,可以使用诸如烷基卤化物和芳基卤化物等试剂。
形成的主要产物
这些反应形成的主要产物包括 N-氧化物、哌啶衍生物和各种取代的吡啶化合物。
科学研究应用
N-(2-(吡啶-3-基)乙基)吡咯烷-2-胺三盐酸盐在科学研究中具有广泛的应用:
化学: 它在合成复杂的有机分子和杂环化合物中用作前体。
生物学: 该化合物用于研究酶抑制剂和受体配体。
医学: 它在针对神经系统疾病和传染病的药物开发中具有潜在的治疗应用。
工业: 该化合物用于生产农药和制药产品
作用机制
N-(2-(吡啶-3-基)乙基)吡咯烷-2-胺三盐酸盐的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。吡咯烷环和吡啶部分可以与酶的活性位点结合,从而抑制其活性。 这种相互作用可以调节各种生化途径,从而产生治疗作用 .
相似化合物的比较
类似化合物
N-(吡啶-2-基)酰胺: 这些化合物具有相似的吡啶部分,并表现出类似的生物活性。
独特性
N-(2-(吡啶-3-基)乙基)吡咯烷-2-胺三盐酸盐的独特性在于它将吡咯烷环和吡啶部分特异性地结合在一起,从而赋予了其独特的化学反应性和生物活性。 这种独特性使其成为药物发现和开发中一种宝贵的化合物 .
属性
分子式 |
C11H20Cl3N3 |
|---|---|
分子量 |
300.7 g/mol |
IUPAC 名称 |
N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11;;;/h1,3,6,9,11,13-14H,2,4-5,7-8H2;3*1H |
InChI 键 |
DQLVEIQOQZRAQV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)NCCC2=CN=CC=C2.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



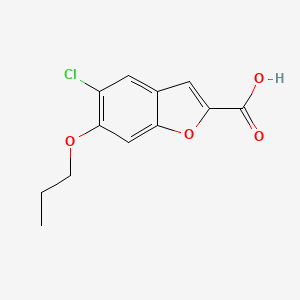


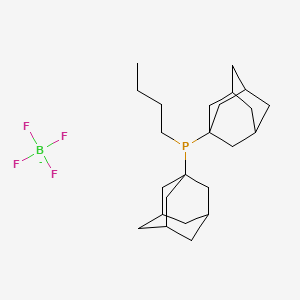
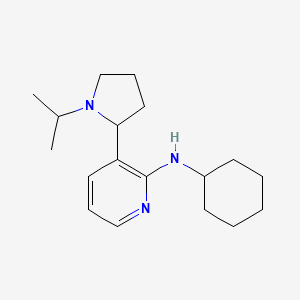
![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)
![5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11814687.png)

![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)

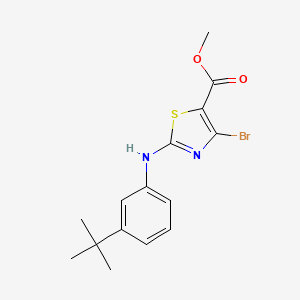

![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
